

PHPS1: A Potent and Selective Inhibitor of Protein Tyrosine Phosphatases

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphatases (PTPs) are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, PTPs have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of **PHPS1** (phenylhydrazonopyrazolone sulfonate 1), a potent and selective small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase. We delve into the mechanism of action of **PHPS1**, its inhibitory effects on various PTPs, and its impact on cellular signaling. This document also provides detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to PHPS1

PHPS1 was identified through high-throughput in silico screening as a small-molecule compound that binds to the catalytic site of SHP2.[1][2] It is a cell-permeable compound with favorable drug-like properties.[2] Structurally, **PHPS1** is a phenylhydrazonopyrazolone sulfonate.

Chemical Structure of PHPS1:

PHPS1 Chemical Structure



Image source: Medchemexpress.com

PHPS1 acts as a phosphotyrosine mimetic, with its sulfonic acid group playing a key role in its interaction with the PTP active site.[2] Molecular modeling suggests that the sulfonate moiety of **PHPS1** forms multiple hydrogen bonds with the PTP signature loop of SHP2.[2]

Quantitative Analysis of PHPS1 Inhibitory Activity

PHPS1 exhibits selective inhibition of SHP2 over other closely related protein tyrosine phosphatases, such as SHP1 and PTP1B. The inhibitory constants (Ki) of **PHPS1** against various PTPs are summarized in the table below.

Protein Tyrosine Phosphatase	Κ _ι (μΜ)
SHP2	0.73[3][4]
SHP1	10.7[3]
PTP1B	5.8[3]
SHP2-R362K	5.8[3]
PTP1B-Q	0.47[3]

Effect of PHPS1 on Cellular Signaling Pathways

PHPS1 has been shown to specifically inhibit SHP2-dependent downstream signaling pathways, most notably the Ras/ERK (MAPK) pathway.[1][3][4]

Inhibition of HGF/SF-Induced Erk1/2 Phosphorylation

Hepatocyte growth factor/scatter factor (HGF/SF) is a potent mitogen that activates the c-Met receptor tyrosine kinase, leading to the recruitment and activation of SHP2 and subsequent sustained activation of the Erk1/2 MAP kinases. **PHPS1** effectively inhibits HGF/SF-induced phosphorylation and activation of Erk1/2 in a dose-dependent manner.[1][3] However, it does not affect the transient, early-phase phosphorylation of Erk1/2, suggesting a specific role for SHP2 in the sustained activation of this pathway.[1][3]

Specificity of Signaling Inhibition

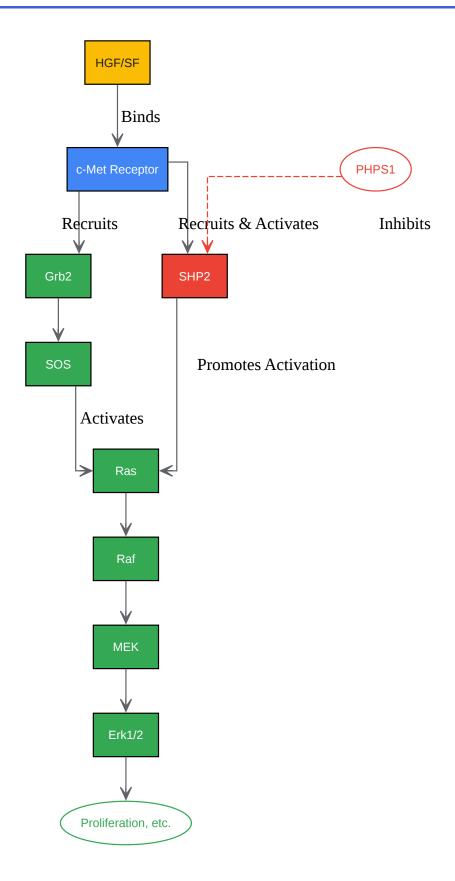


Importantly, **PHPS1** does not exhibit off-target effects on other major signaling pathways activated by HGF/SF, such as the PI3K/Akt and Stat3 pathways.[1][3] This high degree of specificity makes **PHPS1** a valuable tool for dissecting the precise roles of SHP2 in cellular signaling.

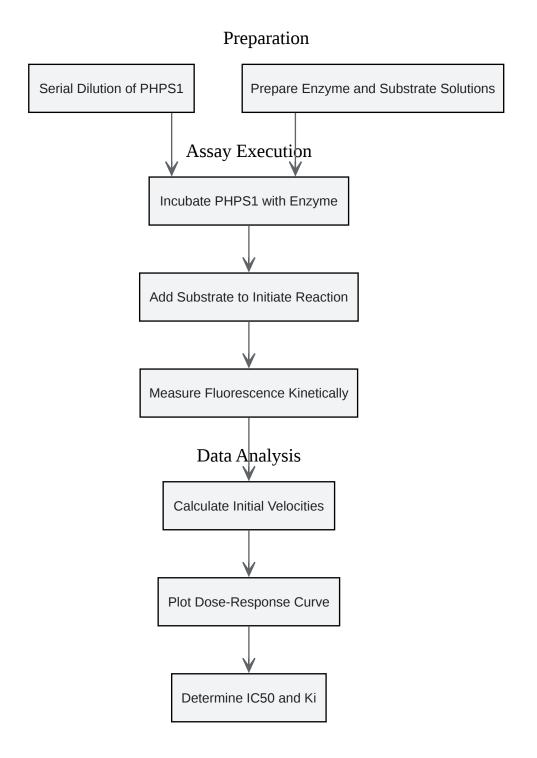
Signaling Pathway Diagram

The following diagram illustrates the role of SHP2 in the HGF/SF-induced Erk1/2 signaling pathway and the point of inhibition by **PHPS1**.

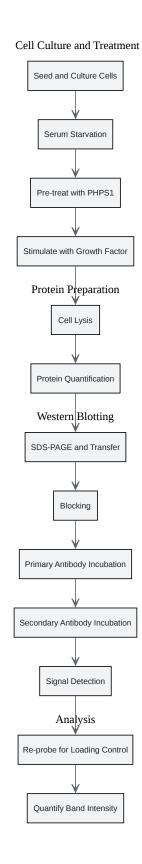












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